molecular formula C6H10N2O3S2 B8302259 2-(4-methyl-1,3-thiazol-5-yl)ethyl sulfamate

2-(4-methyl-1,3-thiazol-5-yl)ethyl sulfamate

Cat. No.: B8302259
M. Wt: 222.3 g/mol
InChI Key: AAFCYXXTPPQDIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methyl-1,3-thiazol-5-yl)ethyl sulfamate is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-1,3-thiazol-5-yl)ethyl sulfamate can be achieved through several methods. One common approach involves the transesterification of the corresponding butyl esters. This process typically requires the use of a catalyst and specific reaction conditions to ensure the desired product is obtained . Another method involves the reaction of 2-methylthio-4-methyl-5-(2-hydroxyethyl)thiazole with sulfamic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-1,3-thiazol-5-yl)ethyl sulfamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonates, while substitution reactions can produce a range of thiazole derivatives with different functional groups .

Scientific Research Applications

2-(4-methyl-1,3-thiazol-5-yl)ethyl sulfamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methyl-1,3-thiazol-5-yl)ethyl sulfamate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as antimicrobial activity or enzyme inhibition . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methyl-1,3-thiazol-5-yl)ethyl sulfamate is unique due to its specific sulfamate group, which imparts distinct chemical and biological properties. This makes it particularly valuable in certain applications where other thiazole derivatives may not be as effective .

Properties

Molecular Formula

C6H10N2O3S2

Molecular Weight

222.3 g/mol

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)ethyl sulfamate

InChI

InChI=1S/C6H10N2O3S2/c1-5-6(12-4-8-5)2-3-11-13(7,9)10/h4H,2-3H2,1H3,(H2,7,9,10)

InChI Key

AAFCYXXTPPQDIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CCOS(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Methyl-5-thiazoleethanol (10.0 g, 0.0698 mole) was dissolved in acetonitrile, chilled, and sulfamoyl chloride (10.44 g, 0.091 mole) was added to the stirred solution. Triethylamine (9.19 g, 0.091 mole) was added dropwise while maintaining the temperature between 20°-25° C. A yellow solid precipitated after the addition was completed. The reaction was stirred at room temperature overnight, evaporated to a residue, and the residue partitioned between ethyl acetate/acetonitrile (1:1) and sodium bicarbonate/sodium chloride (1:1). The organic phase was treated with charcoal, dried (magnesium sulfate), filtered, and evaporated to a residue (9.29 g). The residue was dissolved in a small amount of methanol and isopropanol was added. The first crop (2.0 g) crystallized out of isopropanol as the methanol was evaporated. The crystals were collected and dried to yield 2.0 g (13%) of solid, mp 80°-83° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.44 g
Type
reactant
Reaction Step Two
Quantity
9.19 g
Type
reactant
Reaction Step Three
Name
Yield
13%

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